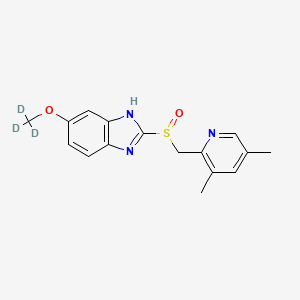
5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is a compound belonging to the oxazole family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide typically involves the reaction of 5-methyl-1,2-oxazole-3-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
- 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)
Uniqueness
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biological activities and higher stability under various conditions .
Propiedades
Número CAS |
91397-11-4 |
|---|---|
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
N-[(Z)-benzylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)/b13-8- |
Clave InChI |
RKVTXLNPABCANZ-JYRVWZFOSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
SMILES isomérico |
CC1=CC(=NO1)C(=O)N/N=C\C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
Sinónimos |
5-Methyl-3-isoxazolecarboxylic Acid (Phenylmethylene)hydrazide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










